Imidazo[1,2-b]pyridazine hydrochloride
Description
Imidazo[1,2-b]pyridazine hydrochloride is a fused heterocyclic compound comprising an imidazole ring fused with a pyridazine ring. Its structure features a shared nitrogen atom between the two rings, distinguishing it from isomers like imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, which have two nitrogen atoms in each ring . The compound is synthesized via methods such as condensation of substituted pyridazines with haloacetaldehyde dimethyl acetal or transition-metal-catalyzed cross-coupling reactions, with copper and palladium catalysts being prominent . Derivatives like 6-chloroimidazo[1,2-b]pyridazine serve as key intermediates for further functionalization, enabling the creation of bioactive molecules such as benzamide-linked analogs .
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-6-7-4-5-9(6)8-3-1;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRMOYNFGLMEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648603 | |
| Record name | Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18087-70-2 | |
| Record name | Imidazo[1,2-b]pyridazine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18087-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo(1,2-b)pyridazin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018087702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-b]pyridazin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the cyclization of 2-aminopyridazine with α-haloketones or α-haloesters in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity. This method allows for precise control over reaction parameters, reducing the formation of by-products and facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit enhanced biological activity .
Scientific Research Applications
Anticancer Activity
Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of various kinases involved in cancer progression. Notably, the compound ponatinib, a BCR-ABL inhibitor derived from this scaffold, has been successfully used in treating chronic myeloid leukemia (CML) .
Recent studies have focused on developing selective inhibitors for DYRK1A and other kinases implicated in cancer and metabolic disorders. For instance, compounds derived from imidazo[1,2-b]pyridazine have shown promise in inhibiting DYRK1A with selectivity over other kinases, suggesting potential applications in cancer treatment and Type 2 diabetes management .
Neurological Disorders
The imidazo[1,2-b]pyridazine scaffold has been explored for its neuroprotective properties. Research indicates that derivatives can inhibit tau phosphorylation and aggregation, which are hallmarks of Alzheimer's disease . Additionally, compounds targeting kinases involved in neuroinflammation may offer therapeutic avenues for conditions such as multiple sclerosis and Parkinson's disease .
Antiparasitic Activity
Imidazo[1,2-b]pyridazine derivatives have demonstrated significant antiparasitic effects against pathogens like Plasmodium spp., responsible for malaria. Novel designs combining this scaffold with other pharmacophores have led to enhanced efficacy against resistant strains .
Antibacterial Effects
The antibacterial potential of imidazo[1,2-b]pyridazine has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the core structure have resulted in improved activity against resistant bacterial strains, highlighting its utility in addressing antibiotic resistance .
Anti-inflammatory Properties
Compounds based on the imidazo[1,2-b]pyridazine structure exhibit anti-inflammatory effects by inhibiting key pathways involved in inflammation. These properties make them candidates for treating autoimmune diseases and chronic inflammatory conditions .
Sleep Disorders
Recent investigations suggest that certain derivatives of imidazo[1,2-b]pyridazine may be effective in treating circadian rhythm sleep disorders due to their influence on neurotransmitter systems involved in sleep regulation .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of imidazo[1,2-b]pyridazines is crucial for optimizing their pharmacological properties. Various studies have focused on modifying different positions of the imidazo ring to enhance selectivity and potency against specific targets .
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine hydrochloride involves its interaction with specific molecular targets. For instance, as a TAK1 kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparison of Imidazopyridazine Isomers
| Property | Imidazo[1,2-b]pyridazine | Imidazo[4,5-c]pyridazine | Imidazo[4,5-d]pyridazine |
|---|---|---|---|
| Nitrogen Sharing | 1 shared N | 2 N per ring | 2 N per ring |
| Synthetic Development | Extensive | Limited | Limited |
| Pharmacological Studies | Well-explored | Sparse | Sparse |
Imidazo[1,2-b]pyridazine Derivatives
- Antiparasitic Activity : Derivatives exhibit efficacy against parasites, as seen in patented compounds for veterinary use .
- Benzodiazepine Receptor Interaction : Chloro-substituted derivatives undergo nucleophilic displacement, enabling modulation of receptor activity .
Imidazo[1,2-a]pyridines
Table 2: Pharmacological Comparison with Imidazo[1,2-a]pyridines
| Property | Imidazo[1,2-b]pyridazine | Imidazo[1,2-a]pyridine |
|---|---|---|
| Key Targets | Haspin, benzodiazepine receptors | CDKs, GPCRs, viral proteases |
| Clinical Candidates | Preclinical (e.g., Haspin inhibitors) | Alpidem, zolimidine |
| Synthetic Flexibility | High (via 6-chloro intermediate) | Moderate |
Molecular and Physicochemical Properties
- Hydrogen Bonding: Imidazo[1,2-b]pyridazine derivatives like 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine exhibit 0 hydrogen bond donors and 3 acceptors, influencing solubility and target binding .
- Lipophilicity : XlogP values (e.g., 1.3 for 6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine) suggest moderate membrane permeability . In contrast, imidazo[1,2-a]pyridines often display higher logP due to aromatic substituents .
Biological Activity
Imidazo[1,2-b]pyridazine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and recent advancements in research.
Chemical Structure and Properties
Imidazo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure. The presence of nitrogen atoms in the ring enhances its reactivity and biological interactions. The hydrochloride salt form improves its solubility and stability for pharmaceutical applications.
Enzyme Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of various kinases, which play crucial roles in cellular signaling pathways. Notable targets include:
- DYRK1A and DYRK1B : These kinases are implicated in several cancers. Compounds derived from imidazo[1,2-b]pyridazine have shown IC50 values below 100 nM against these kinases, indicating strong inhibitory potential .
- Bruton’s Tyrosine Kinase (BTK) : This kinase is a target for therapies in hematological malignancies. Imidazo[1,2-b]pyridazine compounds exhibit selective inhibition of BTK, contributing to their anticancer properties .
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Inhibition of VEGFR2 is crucial for anti-angiogenic therapies. Certain derivatives have demonstrated effective inhibition of this receptor, which is vital in tumor growth and metastasis .
Antimicrobial Activity
Research indicates that imidazo[1,2-b]pyridazine compounds possess antimicrobial properties against various pathogens. For instance:
- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotics .
- Antifungal Properties : Studies have reported antifungal activity against common fungal strains, suggesting broader applications in treating infections .
Anticancer Properties
The compound's ability to inhibit specific kinases makes it a promising candidate for cancer therapy. Recent studies have highlighted:
- Cytotoxicity : Compounds were tested on human neuroblastoma cell lines with no significant cytotoxic effects observed at concentrations up to 10 µM, indicating a favorable safety profile for further development .
- In Vivo Efficacy : In animal models, certain imidazo[1,2-b]pyridazine derivatives have shown significant reductions in tumor size and improved survival rates compared to controls .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-b]pyridazine is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Modifications at the C-3 position significantly influence kinase selectivity and potency. For example, specific aryl groups enhance metabolic stability and cellular permeability .
- Hydrogen Bonding : The introduction of substituents capable of forming intramolecular hydrogen bonds has been linked to improved pharmacokinetic properties, such as increased absorption and reduced clearance rates in vivo .
Case Study 1: DYRK Inhibition
A study focused on the development of imidazo[1,2-b]pyridazine derivatives as selective DYRK inhibitors demonstrated that compound 21j inhibited DYRK1A with an IC50 of 33 nM. This compound also exhibited low cytotoxicity on neuroblastoma cells, making it a candidate for further investigation in neurodegenerative disease treatments .
Case Study 2: Anticancer Activity
In another study, a series of imidazo[1,2-b]pyridazine compounds were evaluated for their anticancer effects in a rat model of adjuvant arthritis. The most active compound showed a significant reduction in inflammatory markers and tumor growth compared to untreated controls, highlighting its therapeutic potential in oncology settings .
Q & A
Q. What are the standard synthetic routes for Imidazo[1,2-b]pyridazine hydrochloride, and how do they differ from other imidazopyridazine isomers?
The synthesis of Imidazo[1,2-b]pyridazine derivatives typically involves condensation reactions between substituted pyridazines and reagents like haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) are increasingly employed for regioselective functionalization . Unlike imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine isomers, the imidazo[1,2-b]pyridazine scaffold shares one nitrogen atom between the imidazole and pyridazine rings, which simplifies synthetic strategies .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Structural elucidation requires a combination of NMR (¹H, ¹³C) for functional group identification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Purity assessment is typically performed via HPLC with UV/Vis or mass detection . For intermediates, FT-IR spectroscopy can validate key functional groups like amines or carbonyls .
Q. How are preliminary biological activities of Imidazo[1,2-b]pyridazine derivatives evaluated in vitro?
Cytotoxicity screening across cell lines (e.g., Hep-2, MCF-7, A375) is conducted using assays like MTT or resazurin reduction. For example, derivatives with IC₅₀ values <20 μM in cancer cell lines (Table 2, compound 10a) suggest therapeutic potential, while high selectivity indices (e.g., Vero cell IC₅₀ ≥76 μM) indicate low off-target toxicity . Dose-response curves and statistical validation (e.g., ANOVA) are essential for reproducibility .
Advanced Research Questions
Q. How can transition-metal-catalyzed reactions be optimized to improve yields of Imidazo[1,2-b]pyridazine derivatives?
Catalyst selection (e.g., copper acetylacetonate vs. palladium complexes) and ligand design (e.g., hexafluoroacetylacetonate) significantly impact reaction efficiency. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (80–120°C) can enhance regioselectivity. Computational tools like density functional theory (DFT) help predict intermediates and transition states, reducing trial-and-error experimentation .
Q. How should researchers address contradictions in cytotoxicity data between studies?
Discrepancies may arise from assay variability (e.g., MTT vs. ATP-based assays), cell line genetic drift, or impurity profiles. Meta-analyses of published datasets (e.g., Table 2 ) should normalize results using Z-score transformations. Independent replication in standardized conditions (e.g., CLIA-certified labs) and orthogonal assays (e.g., apoptosis markers) validate findings .
Q. What computational strategies accelerate the design of Imidazo[1,2-b]pyridazine-based therapeutics?
Quantum mechanical/molecular mechanical (QM/MM) simulations model ligand-receptor interactions (e.g., PDE3 inhibition ). Machine learning (ML) algorithms trained on bioactivity datasets (e.g., ChEMBL) predict ADMET properties and prioritize synthetic targets. Platforms like ICReDD integrate reaction path searches with experimental feedback loops to optimize conditions (e.g., solvent, catalyst loading) .
Q. How can factorial design improve reaction optimization for Imidazo[1,2-b]pyridazine functionalization?
Full or fractional factorial designs systematically vary factors like temperature, catalyst ratio, and reaction time. For example, a 2³ design (3 factors, 2 levels) identifies interactions between variables, while response surface methodology (RSM) pinpoints optimal conditions. This reduces the number of experiments by 50–70% compared to one-factor-at-a-time approaches .
Q. What strategies enhance the pharmacokinetic profile of Imidazo[1,2-b]pyridazine derivatives?
Structural modifications, such as introducing polar groups (e.g., carboxamides ) or prodrug moieties, improve solubility and bioavailability. In silico tools like SwissADME predict logP and P-glycoprotein substrate likelihood. Microsomal stability assays (human/rat liver microsomes) and plasma protein binding studies guide lead optimization .
Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots to compare inter-laboratory cytotoxicity results and identify systematic biases .
- Experimental Design : Prioritize DOE (Design of Experiments) over traditional methods to account for variable interactions .
- Synthetic Validation : Cross-validate novel routes with control reactions (e.g., metal-free conditions) to confirm catalytic efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
